molecular formula C5H3Cl2NO2S B8184112 3-Chloropyridine-4-sulfonyl chloride

3-Chloropyridine-4-sulfonyl chloride

Cat. No.: B8184112
M. Wt: 212.05 g/mol
InChI Key: IASMQVDUZNABQS-UHFFFAOYSA-N
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Description

3-Chloropyridine-4-sulfonyl chloride: is an organic compound with the molecular formula C5H3Cl2NO2S. It is a derivative of pyridine, where the sulfonyl chloride group is attached to the fourth position and the chlorine atom is attached to the third position of the pyridine ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloropyridine-4-sulfonyl chloride typically involves the chlorination of pyridine sulfonic acids. One common method includes the reaction of hydroxypyridine-sulfonic acids with phosphorus trichloride and chlorine gas. The mixture is heated to temperatures around 100-120°C, followed by the removal of phosphorus oxychloride and excess phosphorus trichloride by distillation. The residue is then taken up with an organic solvent and distilled under vacuum to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Oxidation and Reduction Reactions: These reactions may involve reagents such as hydrogen peroxide or sodium borohydride under controlled conditions.

Major Products Formed:

    Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

    Oxidation and Reduction Reactions: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: 3-Chloropyridine-4-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of sulfonamides, which are important in medicinal chemistry.

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including pharmaceuticals with anti-inflammatory, antipyretic, and cardiovascular properties .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloropyridine-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Comparison with Similar Compounds

  • 2-Chloropyridine-3-sulfonyl chloride
  • 4-Chloropyridine-3-sulfonyl chloride
  • 2-Chloropyridine-4-sulfonyl chloride

Comparison: 3-Chloropyridine-4-sulfonyl chloride is unique due to the specific positioning of the chlorine and sulfonyl chloride groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical synthesis .

Properties

IUPAC Name

3-chloropyridine-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2NO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASMQVDUZNABQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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